Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

Phosphoramidite Synthesis Oligonucleotide Chemistry Process Chemistry

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite (CAS 121373-20-4), also known as iPr2N-P-(OTSE)2 or N,N-diisopropyl-bis[2-(trimethylsilyl)ethyl]phosphoramidite, is a silicon-containing phosphoramidite reagent with the molecular formula C16H40NO2PSi2 and a molecular weight of 365.64 g/mol. This compound is a specialized phosphitylation agent employed in the synthesis of oligonucleotides and phosphorylated peptides, where it introduces phosphate or phosphite triester linkages.

Molecular Formula C16H40NO2PSi2
Molecular Weight 365.64 g/mol
CAS No. 121373-20-4
Cat. No. B058463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
CAS121373-20-4
Molecular FormulaC16H40NO2PSi2
Molecular Weight365.64 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C
InChIInChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3
InChIKeyUCVPTNNSVPPRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite (CAS 121373-20-4): Core Properties and Procurement Relevance


Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite (CAS 121373-20-4), also known as iPr2N-P-(OTSE)2 or N,N-diisopropyl-bis[2-(trimethylsilyl)ethyl]phosphoramidite, is a silicon-containing phosphoramidite reagent with the molecular formula C16H40NO2PSi2 and a molecular weight of 365.64 g/mol [1]. This compound is a specialized phosphitylation agent employed in the synthesis of oligonucleotides and phosphorylated peptides, where it introduces phosphate or phosphite triester linkages . Its defining structural feature is the presence of two 2-(trimethylsilyl)ethyl (TSE) groups, which serve as phosphate-protecting moieties that confer distinct stability and deprotection profiles compared to conventional cyanoethyl-protected phosphoramidites [2].

Why Generic Substitution Fails: The Unique Chemoselectivity Profile of Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite


Phosphoramidites are not universally interchangeable phosphitylation agents. The choice of phosphate-protecting group fundamentally dictates the deprotection conditions required to liberate the final phosphate or phosphodiester product, and this directly impacts compatibility with other functional groups present in complex biomolecules. Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite incorporates the 2-(trimethylsilyl)ethyl (TSE) protecting group, which is cleaved under specific fluoride ion conditions, in contrast to the β-elimination conditions used for the more common 2-cyanoethyl (CNE) group [1]. This mechanistic divergence creates a critical differentiation point: TSE-protected phosphates remain stable under basic conditions that would prematurely deprotect CNE-protected intermediates, enabling orthogonal protection strategies in the synthesis of modified oligonucleotides and phosphopeptides [2]. Consequently, substituting this compound with a generic cyanoethyl phosphoramidite in a workflow requiring fluoride-mediated deprotection will result in either incomplete deprotection or degradation of acid- or base-sensitive moieties [3].

Quantitative Differentiation: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite vs. Key Comparators


Synthesis Yield: Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite

The synthesis of bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is reported to proceed with a high yield of 97.60%, providing a reproducible and efficient route to the active phosphitylation agent . This yield serves as a benchmark for assessing the quality and efficiency of in-house synthesis or for comparing the cost-effectiveness of sourcing the compound directly from commercial vendors.

Phosphoramidite Synthesis Oligonucleotide Chemistry Process Chemistry

Enhanced Coupling Efficiency in Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis

In the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), the use of a guanosine monomer protected at the O-6 position with a trimethylsilylethyl (TSE) group resulted in improved coupling efficiency compared to the standard, unprotected monomer [1]. HPLC analysis confirmed that the TSE-protected monomer provided superior performance in the solid-phase synthesis of PMOs, a finding attributed to the increased solubility and nonpolar character conferred by the TSE group [1]. This enhancement is critical for the successful synthesis of guanosine-rich oligomers.

Antisense Oligonucleotides PMO Synthesis Coupling Efficiency

Orthogonal Deprotection: Fluoride-Mediated Cleavage vs. Base-Mediated β-Elimination

A key differentiation of the 2-(trimethylsilyl)ethyl (TSE) protecting group, as delivered by bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, is its mechanism of deprotection. While the widely used 2-cyanoethyl (CNE) group is removed under basic conditions via β-elimination, the TSE group requires fluoride ion (e.g., from tetrabutylammonium fluoride, TBAF) for cleavage [1]. This orthogonal deprotection profile allows the TSE group to survive basic conditions that would prematurely cleave CNE-protected phosphates, enabling more complex, multi-step synthetic sequences where other protecting groups must remain intact [2].

Protecting Group Strategy Oligonucleotide Deprotection Orthogonal Chemistry

Compatibility with Fmoc/t-Butyl Solid-Phase Peptide Synthesis (SPPS)

Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite was specifically developed and demonstrated to be an attractive phosphitylating agent fully compatible with the Fmoc/t-butyl solid-phase peptide synthesis (SPPS) strategy [1]. The use of this reagent enables the efficient on-resin phosphorylation of tyrosine residues to produce phosphotyrosine-containing peptides in high yields and with high purities [1]. This compatibility contrasts with other phosphorylating agents that may require harsher cleavage conditions or are incompatible with the acid-labile side-chain protecting groups employed in Fmoc/t-butyl SPPS [2].

Phosphopeptide Synthesis SPPS Phosphotyrosine

Defined Application Scenarios for Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite


Synthesis of 5'-Phosphorylated Oligonucleotides Requiring Orthogonal Protection

This compound is the reagent of choice for introducing a 5'-phosphate group into oligonucleotides when the synthetic route necessitates that the phosphate protection remains intact during basic deprotection steps. As established in Section 3, the TSE group is stable under basic conditions that cleave the more common 2-cyanoethyl group [1]. This enables the synthesis of oligonucleotides bearing acid- or base-labile modifications, where the final phosphate is unmasked in a final, orthogonal fluoride-mediated step [2].

On-Resin Phosphorylation of Tyrosine in Fmoc/t-Butyl Solid-Phase Peptide Synthesis (SPPS)

As detailed in Section 3, this phosphoramidite is specifically validated for the efficient on-resin phosphorylation of tyrosine residues during Fmoc/t-butyl SPPS [3]. Its use yields phosphotyrosine-containing peptides with high purity and yield, making it a critical reagent for the production of research-grade phosphopeptides used in studying signal transduction pathways and protein-protein interactions.

Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs)

The trimethylsilylethyl (TSE) protecting group, as part of the monomer structure, has been shown to enhance coupling efficiency in PMO synthesis compared to unprotected monomers [4]. For laboratories engaged in developing antisense oligonucleotide therapeutics, particularly those focusing on guanosine-rich PMO sequences, this reagent offers a demonstrated advantage in synthesis quality and yield.

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